molecular formula C21H15N3O2S B2992015 N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 713119-40-5

N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B2992015
CAS RN: 713119-40-5
M. Wt: 373.43
InChI Key: GHOPALBVSHCXLT-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTQ belongs to the class of quinoline-based compounds, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Antimicrobial Agents : N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide derivatives have shown potential as antimicrobial agents. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities, revealing significant activity against various bacteria and fungi (Desai, Dodiya, & Shihora, 2011).

Synthesis and Antimicrobial Screening : Rajput and Sharma (2021) discussed the synthesis, characterization, and antimicrobial screening of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, indicating moderate to excellent activities against different strains (Rajput & Sharma, 2021).

Anticancer Applications

Antitumor Agents : The phenyl-substituted derivatives of N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide have been evaluated for in vivo antitumor activity. Atwell, Baguley, and Denny (1989) found that several compounds showed good solid tumor activity, indicating their potential as minimal DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).

Interaction with DNA

DNA-Intercalating Agents : Atwell, Bos, Baguley, and Denny (1988) synthesized isomeric phenylquinoline-8-carboxamides and evaluated them as antitumor agents. The study showed that isomers intercalating with DNA displayed in vivo antitumor activity, highlighting the significance of DNA interaction in their mechanism of action (Atwell, Bos, Baguley, & Denny, 1988).

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c22-19(25)15-10-11-27-21(15)24-20(26)16-12-18(13-6-2-1-3-7-13)23-17-9-5-4-8-14(16)17/h1-12H,(H2,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOPALBVSHCXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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